molecular formula C11H16Cl2N2O B6198013 2H-spiro[furo[2,3-c]pyridine-3,4'-piperidine] dihydrochloride CAS No. 2694729-27-4

2H-spiro[furo[2,3-c]pyridine-3,4'-piperidine] dihydrochloride

Cat. No.: B6198013
CAS No.: 2694729-27-4
M. Wt: 263.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-spiro[furo[2,3-c]pyridine-3,4’-piperidine] dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of research due to its potential applications in medicinal chemistry, organic synthesis, and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-spiro[furo[2,3-c]pyridine-3,4’-piperidine] dihydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[2,3-c]pyridine core, which is then subjected to spirocyclization with a piperidine derivative. Key steps include:

    Formation of the Furo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable furan precursor under acidic or basic conditions.

    Spirocyclization: The furo[2,3-c]pyridine intermediate is then reacted with a piperidine derivative, often under high-temperature conditions, to form the spirocyclic structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-spiro[furo[2,3-c]pyridine-3,4’-piperidine] dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-spiro[furo[2,3-c]pyridine-3,4’-piperidine] dihydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic intermediates.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2H-spiro[furo[2,3-c]pyridine-3,4’-piperidine] dihydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and selectivity towards these targets, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[pyrrolidine-3,3’-oxindole]
  • Spiro[indoline-3,4’-piperidine]
  • Spiro[cyclohexane-1,4’-piperidine]

Uniqueness

Compared to these similar compounds, 2H-spiro[furo[2,3-c]pyridine-3,4’-piperidine] dihydrochloride offers a distinct combination of a furo[2,3-c]pyridine core and a piperidine ring, which can result in unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical space in drug discovery and material science.

Properties

CAS No.

2694729-27-4

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.